(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
183383-89-3
VCID:
VC0068467
InChI:
InChI=1S/C8H9FN2O3/c9-3-1-2-4-5(10)7(12)11(4)6(3)8(13)14/h4-5H,1-2,10H2,(H,13,14)/t4-,5+/m1/s1
SMILES:
C1CC(=C(N2C1C(C2=O)N)C(=O)O)F
Molecular Formula:
C8H9FN2O3
Molecular Weight:
200.169
(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 183383-89-3
Cat. No.: VC0068467
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183383-89-3 |
|---|---|
| Molecular Formula | C8H9FN2O3 |
| Molecular Weight | 200.169 |
| IUPAC Name | (6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9FN2O3/c9-3-1-2-4-5(10)7(12)11(4)6(3)8(13)14/h4-5H,1-2,10H2,(H,13,14)/t4-,5+/m1/s1 |
| Standard InChI Key | XRLAFCCHPCAXTL-UHNVWZDZSA-N |
| SMILES | C1CC(=C(N2C1C(C2=O)N)C(=O)O)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator